molecular formula C19H19BrN2O3 B267327 5-bromo-2-methoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide

5-bromo-2-methoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide

Cat. No. B267327
M. Wt: 403.3 g/mol
InChI Key: JIWYUNMALRQLSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-2-methoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide, also known as BRL-15572, is a selective antagonist for the cannabinoid CB1 receptor. It was first synthesized in 2005 and has since been extensively studied for its potential therapeutic applications.

Mechanism of Action

5-bromo-2-methoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide is a selective antagonist for the cannabinoid CB1 receptor, which is primarily located in the brain and central nervous system. When CB1 receptors are activated by endocannabinoids such as anandamide and 2-arachidonoylglycerol, they modulate various physiological processes such as appetite, pain, and mood. 5-bromo-2-methoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide binds to the CB1 receptor and prevents the activation of these physiological processes, leading to its potential therapeutic effects.
Biochemical and Physiological Effects
5-bromo-2-methoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to have various biochemical and physiological effects in animal models. It reduces food intake and body weight gain by decreasing the rewarding effects of food and increasing energy expenditure. It also reduces the rewarding effects of drugs of abuse by decreasing dopamine release in the brain. Additionally, 5-bromo-2-methoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide reduces anxiety-like behaviors and improves mood by modulating the endocannabinoid system.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-2-methoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide in lab experiments is its selectivity for the CB1 receptor, which allows for specific modulation of the endocannabinoid system. Additionally, 5-bromo-2-methoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been extensively studied and has a well-established synthesis method. However, one limitation of using 5-bromo-2-methoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide is its potential off-target effects, as it may bind to other receptors in addition to the CB1 receptor.

Future Directions

There are several future directions for the study of 5-bromo-2-methoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide. One potential direction is to further investigate its potential as an anti-obesity drug, as obesity is a growing health concern worldwide. Another direction is to study its potential in treating other disorders such as pain, inflammation, and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 5-bromo-2-methoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide and its potential off-target effects.

Synthesis Methods

The synthesis of 5-bromo-2-methoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide involves a multi-step process starting with the reaction of 4-aminophenylacetic acid with 2,5-dimethoxybenzoyl chloride to produce 2,5-dimethoxy-N-(4-aminophenyl)benzamide. This compound is then reacted with 1-pyrrolidinecarbonyl chloride to produce N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,5-dimethoxybenzamide. Finally, the bromination of this compound with N-bromosuccinimide produces 5-bromo-2-methoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide.

Scientific Research Applications

5-bromo-2-methoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various fields. It has been shown to have potential as an anti-obesity drug, as it reduces food intake and body weight gain in animal models. It has also been studied for its potential in treating drug addiction, as it reduces the rewarding effects of drugs of abuse such as cocaine and heroin. Additionally, 5-bromo-2-methoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to have potential in treating anxiety and depression, as it reduces anxiety-like behaviors and improves mood in animal models.

properties

Product Name

5-bromo-2-methoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide

Molecular Formula

C19H19BrN2O3

Molecular Weight

403.3 g/mol

IUPAC Name

5-bromo-2-methoxy-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide

InChI

InChI=1S/C19H19BrN2O3/c1-25-17-9-6-14(20)12-16(17)18(23)21-15-7-4-13(5-8-15)19(24)22-10-2-3-11-22/h4-9,12H,2-3,10-11H2,1H3,(H,21,23)

InChI Key

JIWYUNMALRQLSW-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.